molecular formula C12H17NO4S2 B385329 Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate CAS No. 328032-17-3

Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate

Cat. No. B385329
CAS RN: 328032-17-3
M. Wt: 303.4g/mol
InChI Key: CHBYTQYWXGQXFU-UHFFFAOYSA-N
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Description

Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a chemical compound with the linear formula C10H16N2O2S2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C10H16N2O2S2 . Its molecular weight is 260.379 . More detailed structural analysis would require advanced computational chemistry tools or experimental data, which are not available in this context.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not widely documented . Its molecular weight is 260.379 and its linear formula is C10H16N2O2S2 .

Scientific Research Applications

Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate has been studied for its potential therapeutic applications in cancer treatment, photodynamic therapy, and gene therapy. In cancer treatment, this compound has been found to enhance the efficacy of chemotherapy drugs by increasing their uptake in cancer cells. In photodynamic therapy, this compound has been used as a photosensitizer to induce cell death in cancer cells upon exposure to light. In gene therapy, this compound has been used as a carrier to deliver therapeutic genes to target cells.

Mechanism of Action

The mechanism of action of Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate involves the inhibition of the protein HSP90, which is involved in the regulation of cell growth and survival. By inhibiting HSP90, this compound induces cell death in cancer cells and enhances the efficacy of chemotherapy drugs. In addition, this compound has been found to induce the production of reactive oxygen species upon exposure to light, which leads to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells. In vitro studies have shown that this compound induces cell death in various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. In addition, this compound has been found to enhance the efficacy of chemotherapy drugs in cancer cells. In vivo studies have shown that this compound has a high tumor uptake and retention, leading to a significant reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate is its high selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. In addition, this compound has been found to have low toxicity and a high tumor uptake, which makes it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its dependence on light for its photodynamic therapy application, which limits its use in deep-seated tumors.

Future Directions

There are several future directions for the research on Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate. One of the directions is to explore its potential therapeutic applications in other medical fields, such as infectious diseases and autoimmune disorders. Another direction is to investigate the use of this compound in combination with other drugs to enhance its efficacy in cancer treatment. Furthermore, there is a need to develop new delivery systems for this compound to improve its tumor uptake and retention.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties in various medical applications. The synthesis of this compound involves the reaction between 2-thiophenesulfonyl chloride and piperidine. This compound has been studied for its potential therapeutic applications in cancer treatment, photodynamic therapy, and gene therapy. The mechanism of action of this compound involves the inhibition of the protein HSP90, which leads to cell death in cancer cells. This compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, further research is needed to explore its potential applications in other medical fields and to improve its delivery systems.

Synthesis Methods

The synthesis of Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate involves the reaction between 2-thiophenesulfonyl chloride and piperidine. The reaction is carried out in the presence of triethylamine and ethyl chloroformate, which act as a catalyst and a reagent, respectively. The final product is obtained through purification using column chromatography. The synthesis of this compound has been reported to have a high yield and purity.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This suggests that the safety and hazards of this compound might not be fully characterized, and researchers are responsible for confirming its identity and purity .

properties

IUPAC Name

ethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-2-17-12(14)10-5-7-13(8-6-10)19(15,16)11-4-3-9-18-11/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBYTQYWXGQXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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